5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with the molecular formula and a molecular weight of 434.5 g/mol. This compound is characterized by its unique structural features, which include a pyrrole ring and various functional groups that contribute to its potential biological activities. The compound is primarily utilized in scientific research, particularly in studies related to pharmacology and medicinal chemistry.
This compound is available from various chemical suppliers, such as BenchChem and VWR, which provide it for research purposes. It is classified under the category of organic compounds, specifically as a substituted pyrrole derivative. The presence of amino, hydroxyl, and thiazole functional groups suggests potential applications in drug development and biological research.
The synthesis of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions are often proprietary or vary between laboratories.
The molecular structure of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can be represented by its IUPAC name and SMILES notation:
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OCC(=O)N5)OThe compound's structural data includes:
This complex structure contributes to its potential reactivity and biological activity.
The compound may undergo various chemical reactions typical of organic molecules with multiple functional groups:
Technical details about these reactions often depend on specific experimental conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is not fully elucidated but likely involves interactions with biological targets such as enzymes or receptors due to its diverse functional groups.
Potential processes include:
Data supporting these mechanisms would typically come from pharmacological studies and assays.
The physical properties of this compound include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to determine purity and confirm structure.
5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several scientific applications:
This compound's potential utility in medicinal chemistry highlights its relevance in ongoing scientific research efforts.
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7